N-[3-(trifluoromethyl)phenyl]benzamide - 1939-24-8

N-[3-(trifluoromethyl)phenyl]benzamide

Catalog Number: EVT-365489
CAS Number: 1939-24-8
Molecular Formula: C14H10F3NO
Molecular Weight: 265.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of Benzoyl Chloride with 3-(Trifluoromethyl)aniline: This common method involves the reaction of benzoyl chloride or substituted benzoyl chloride with 3-(trifluoromethyl)aniline in the presence of a base, such as triethylamine or pyridine. [, , ]
  • Coupling Reactions: Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond between benzoic acid derivatives and 3-(trifluoromethyl)aniline. [, ]
Molecular Structure Analysis

N-[3-(trifluoromethyl)phenyl]benzamide consists of two benzene rings connected by an amide bond (-CONH-). One benzene ring bears a trifluoromethyl (-CF3) group at the meta position. Various analytical techniques, including NMR spectroscopy and X-ray crystallography, have been employed to characterize the structure of this compound and its derivatives. [, ]

Mechanism of Action
  • VEGF Receptor Tyrosine Kinase Inhibition: Some derivatives exhibit anti-angiogenic and anti-tumor activity by inhibiting Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. These enzymes play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. []
  • Enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) Inhibition: Research suggests that a specific derivative exhibits anti-tuberculosis activity by inhibiting InhA, an enzyme crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are essential components of the bacterial cell wall, and their inhibition disrupts cell wall integrity, leading to bacterial death. []
  • Anti-biofilm activity: Derivatives have shown promising results in killing Staphylococcus aureus biofilms, including methicillin-resistant strains. The mechanism of action in this context is not yet fully understood. []
Physical and Chemical Properties Analysis

Studies have assessed the physicochemical properties of certain derivatives using computational tools and in silico prediction models, revealing compliance with several drug-likeness criteria, such as Lipinski's Rule of Five and Veber's rules. [] This indicates favorable characteristics for oral bioavailability and absorption. Further analysis suggests passive absorption in the gastrointestinal tract and potential interactions with cytochrome P450 enzymes involved in drug metabolism. []

Applications
  • Angiogenesis Inhibition: Derivatives like 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide (5) and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide (7) have demonstrated potent and selective inhibition of VEGFR-2 and VEGFR-3 kinases. In preclinical models, these compounds effectively inhibited VEGF-induced angiogenesis and exhibited anti-tumor activity against melanoma. []
  • Anti-tuberculosis Activity: Studies show that 3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-N-[3-(trifluoromethyl)phenyl]benzamide displays promising anti-tuberculosis activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. Molecular docking simulations suggest a mechanism of action similar to the anti-tuberculosis drug isoniazid, targeting the InhA enzyme. []
  • Anti-biofilm Agents: Research identified two derivatives, MMV665953 and MMV665807, with significant anti-biofilm activity against Staphylococcus aureus, including methicillin-resistant strains. These compounds demonstrated bactericidal effects against biofilms at concentrations lower than conventional antibiotics, highlighting their potential for treating challenging device-related infections. []
  • GSK-3β Inhibition: Derivative 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide (4d) exhibits tumor cytotoxicity, particularly against human colon cancer cells. It shows selectivity towards inhibiting GSK-3β, a crucial enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer. []

Compound Description: This benzamide derivative demonstrates potent anti-tuberculosis activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies suggest that it binds to the active site of the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA), potentially inhibiting its activity similarly to isoniazid. In silico analysis predicts favorable bioavailability parameters, including passive gastrointestinal absorption and minimal P-glycoprotein interaction. []

Relevance: This compound shares the core structure of N-[3-(trifluoromethyl)phenyl]benzamide, with the addition of a 3-[4-(2-fluorobenzoyl)piperazine-1-carbonyl] substituent on the benzene ring. This modification appears to confer specific anti-tuberculosis activity, potentially through interaction with the InhA enzyme. []

2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide (Compound 5):

Compound Description: This anthranilamide derivative exhibits potent and selective inhibitory activity against VEGFR-2 and VEGFR-3 kinases, key regulators of angiogenesis (blood vessel formation). This compound demonstrates favorable cellular permeability and oral bioavailability, leading to significant inhibition of VEGF-induced angiogenesis and tumor growth in preclinical models. []

Relevance: This compound shares the N-[3-(trifluoromethyl)phenyl]benzamide core structure with the addition of a 2-[(4-pyridyl)methyl]amino substituent. This structural modification imparts potent anti-angiogenic activity, likely through interaction with VEGFR-2 and VEGFR-3 kinases. []

N-3-Isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide (Compound 7):

Compound Description: This compound belongs to the anthranilamide class and displays potent and selective inhibition of VEGFR-2 and VEGFR-3 kinases, comparable to Compound 5. It also exhibits good cell permeability, oral bioavailability, and efficacy in inhibiting VEGF-induced angiogenesis and tumor growth in vivo. []

Relevance: While structurally similar to Compound 5 and also sharing the benzamide core, this compound replaces the phenyl ring of N-[3-(trifluoromethyl)phenyl]benzamide with a 3-isoquinolinyl group. This modification retains potent anti-angiogenic activity, suggesting that the 3-trifluoromethylphenyl moiety may not be essential for activity against VEGFR-2 and VEGFR-3. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807):

Compound Description: Originally investigated as an antimalarial agent, this compound demonstrates potent bactericidal activity against both methicillin-resistant and methicillin-sensitive Staphylococcus aureus, including biofilms. It effectively kills S. aureus biofilms at concentrations lower than conventional antibiotics. []

Relevance: This compound directly incorporates the N-[3-(trifluoromethyl)phenyl]benzamide structure with the addition of 5-chloro and 2-hydroxy substituents on the benzamide ring. This structure exhibits potent anti-biofilm activity against S. aureus, suggesting potential therapeutic applications for biofilm-related infections. []

3,5-Diamino-N-[3-(trifluoromethyl)phenyl]benzamide (Compound 4d):

Compound Description: This novel benzamide derivative exhibits significant in vitro cytotoxicity against human colon cancer cells (HCT-116) and demonstrates some selectivity for GSK-3β inhibition. Further studies revealed that Compound 4d could induce apoptosis and possess modest pharmacokinetic properties. []

Relevance: This compound retains the N-[3-(trifluoromethyl)phenyl]benzamide core structure and introduces 3,5-diamino substituents on the benzamide ring. This modification confers potent anti-cancer activity, potentially via GSK-3β inhibition and apoptosis induction. []

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide:

Compound Description: This benzamide derivative is structurally similar to N-[3-(trifluoromethyl)phenyl]benzamide, but the position of the trifluoromethyl and amide groups is swapped on the benzene ring. Research on this molecule has focused on understanding the nature and strength of short H-bonds with organic fluorine. []

Relevance: This compound provides insights into the impact of positional isomerism on intermolecular interactions, particularly the role of fluorine in forming short H-bonds. Although not explicitly investigated for biological activity in the provided research, its structural similarity to N-[3-(trifluoromethyl)phenyl]benzamide makes it relevant for understanding structure-activity relationships. []

4-Fluoro-N-[3-(trifluoromethyl)phenyl]benzamide:

Compound Description: This compound is also structurally similar to N-[3-(trifluoromethyl)phenyl]benzamide, with a fluorine atom substituted at the para position of the benzoyl ring. Similar to the previous compound, studies on this molecule have focused on the nature of short H-bonds with organic fluorine. []

Relevance: This compound highlights the impact of introducing a fluorine atom on the benzoyl ring regarding H-bond formation capabilities. The research suggests that this modification can lead to the formation of short C–H···F contacts, providing valuable information for understanding the role of fluorine in influencing intermolecular interactions. []

4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl) benzamides:

Compound Description: This series of compounds exhibits potent inhibitory activity against the discoidin domain receptor (DDR), a receptor tyrosine kinase involved in fibrosis. These compounds are being investigated for their potential as therapeutic agents for the treatment of idiopathic pulmonary fibrosis. []

Relevance: These compounds incorporate the N-[3-(trifluoromethyl)phenyl]benzamide core structure within a larger scaffold that confers high affinity for DDR. The presence of the N-[3-(trifluoromethyl)phenyl]benzamide moiety suggests its potential as a pharmacophore for developing novel DDR inhibitors. []

Properties

CAS Number

1939-24-8

Product Name

N-[3-(trifluoromethyl)phenyl]benzamide

IUPAC Name

N-[3-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19)

InChI Key

RGEVOBUFCUKOAC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.